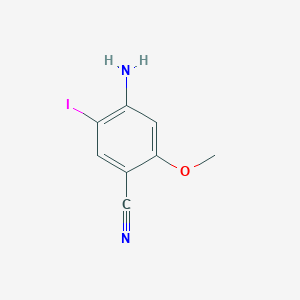

4-Amino-5-iodo-2-methoxybenzonitrile

Description

Significance and Research Context within Synthetic Organic Chemistry

The significance of 4-Amino-5-iodo-2-methoxybenzonitrile in synthetic organic chemistry stems directly from its multifunctional nature. It serves as a key precursor in the assembly of complex organic molecules, particularly heterocyclic compounds and other substituted aromatics. The iodine atom is an excellent leaving group, making the compound an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. rsc.orgbeilstein-journals.org These powerful bond-forming transformations are fundamental in modern organic synthesis, allowing for the strategic introduction of aryl, vinyl, and alkyl groups. rsc.org

The other functional groups also provide critical reaction handles. The amino group can be readily diazotized and converted into a range of other substituents, while the nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. This multi-faceted reactivity allows chemists to use the scaffold to construct diverse molecular libraries for various research applications.

Evolution of Academic Inquiry into the this compound Scaffold

Academic inquiry into scaffolds like this compound has mirrored the broader advancements in synthetic methodology. Initial research on substituted benzonitriles often focused on fundamental reactivity and the synthesis of relatively simple derivatives. frontiersin.org The advent and refinement of transition-metal catalysis, especially palladium-catalyzed cross-coupling reactions, dramatically expanded the synthetic potential of iodo-substituted aromatic compounds. rsc.org

Contemporary research has shifted towards leveraging the subtle interplay of the compound's functional groups to achieve highly selective and efficient syntheses. The electronic effects of the electron-donating amino and methoxy (B1213986) groups, in concert with the electron-withdrawing nitrile group, influence the reactivity and regioselectivity of the aromatic ring. This allows for precise control in the construction of intricate molecular frameworks, which is crucial in fields like medicinal chemistry and materials science. The development of novel synthetic methods, such as one-pot procedures and chemoenzymatic strategies for related nitrile compounds, reflects the ongoing drive for greater efficiency and sustainability in chemical synthesis. google.comresearchgate.net

Contemporary Research Challenges and Opportunities for this compound

A primary contemporary challenge involves the development of more sustainable and atom-economical synthetic routes to this compound and its derivatives. This includes minimizing waste, using less hazardous reagents, and designing more efficient catalytic systems. For instance, research into iron-catalyzed cross-coupling reactions for similar substrates represents a move towards using less expensive and more environmentally benign metals than palladium. beilstein-journals.org

The opportunities for this compound are vast, particularly in its role as an intermediate for high-value molecules. Its structural framework is a component of various heterocyclic systems that are privileged structures in drug discovery. For example, substituted thieno[2,3-d]pyrimidines, which can be synthesized from related amino-nitrile precursors, have been investigated for their potential as kinase inhibitors for anticancer therapy. nih.gov The ability to systematically and selectively modify the this compound scaffold at multiple positions makes it an ideal starting point for generating libraries of novel compounds for screening against biological targets or for developing new organic materials with tailored electronic properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

380241-63-4 |

|---|---|

Molecular Formula |

C8H7IN2O |

Molecular Weight |

274.06 g/mol |

IUPAC Name |

4-amino-5-iodo-2-methoxybenzonitrile |

InChI |

InChI=1S/C8H7IN2O/c1-12-8-3-7(11)6(9)2-5(8)4-10/h2-3H,11H2,1H3 |

InChI Key |

JKQUTVNTVHNPAB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1C#N)I)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Amino 5 Iodo 2 Methoxybenzonitrile

Strategic Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. wikipedia.org The goal is to identify logical bond disconnections that correspond to reliable forward-reaction steps.

For 4-Amino-5-iodo-2-methoxybenzonitrile, several retrosynthetic pathways can be envisioned. The key functional groups are an amino group, an iodo group, a methoxy (B1213986) group, and a nitrile group attached to a benzene (B151609) ring. The primary disconnections to consider are the carbon-iodine (C-I), carbon-nitrogen (C-N), and carbon-nitrile (C-CN) bonds.

Pathway A: Late-stage Iodination A common strategy involves introducing the iodine atom onto a pre-functionalized aniline (B41778) derivative.

Disconnection (C-I bond): This disconnects the iodine atom, leading to the precursor 4-Amino-2-methoxybenzonitrile . This is a logical step as electrophilic iodination of an activated aromatic ring is often a high-yielding reaction.

Further Disconnection (C-N and C-CN bonds): The precursor 4-Amino-2-methoxybenzonitrile can be further simplified. For instance, the amino group can be derived from a nitro group via reduction. This leads to 4-Nitro-2-methoxybenzonitrile . The nitrile group could be installed from a corresponding amine via a Sandmeyer reaction or from a bromide via cyanation. This ultimately traces back to simpler precursors like o-anisidine (B45086) or m-nitroanisole.

Pathway B: Late-stage Amination Another approach is to introduce the amino group at a later stage.

Disconnection (C-N bond): This disconnection, often envisioned as the reduction of a nitro group, leads to the precursor 5-Iodo-2-methoxy-4-nitrobenzonitrile .

Further Disconnection (C-I bond): This precursor can be disconnected at the C-I bond to yield 2-Methoxy-4-nitrobenzonitrile .

The choice between these pathways depends on the directing effects of the substituents and the compatibility of functional groups with subsequent reaction conditions. The methoxy group is a strong ortho-, para-director, which heavily influences the regioselectivity of electrophilic aromatic substitution reactions.

Development of Novel Reaction Pathways for this compound Construction

Building upon the retrosynthetic analysis, novel reaction pathways can be developed that employ modern synthetic methods for greater efficiency and control.

Achieving the specific 1,2,4,5-substitution pattern of the target molecule is a primary challenge. The powerful ortho-, para-directing effect of the methoxy group at position C-2 is the key to controlling the regiochemistry.

A plausible forward synthesis starting from 2-methoxybenzonitrile would proceed as follows:

Nitration: The methoxy group directs incoming electrophiles to the para-position (C-4) and ortho-position (C-6). Due to steric hindrance from the adjacent methoxy group, nitration is expected to favor the C-4 position, yielding 2-Methoxy-4-nitrobenzonitrile .

Iodination: The next electrophilic substitution (iodination) will be directed by both the methoxy and nitro groups. The methoxy group directs to C-5 (ortho) and the nitro group directs to C-5 (meta). Their combined influence strongly favors substitution at the C-5 position, yielding 5-Iodo-2-methoxy-4-nitrobenzonitrile .

Reduction: The final step is the reduction of the nitro group to an amino group. This transformation is typically high-yielding and chemoselective, leaving the other functional groups intact, to produce the target compound This compound .

This sequence leverages established directing group effects to install the substituents in the correct positions without the need for protecting groups.

The introduction of iodine onto the aromatic ring is a critical step. While classic electrophilic iodination using I₂ and an oxidizing agent is effective, modern methods offer milder conditions and improved safety.

Hypervalent Iodine Reagents: Reagents like phenyliodine diacetate (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA) can be used for iodination in the presence of an iodine source. researchgate.net These reactions often proceed under mild conditions.

N-Iodosuccinimide (NIS): NIS is a widely used, easy-to-handle electrophilic iodinating agent. The reaction is typically catalyzed by a strong acid, such as trifluoroacetic acid (TFA), to enhance the electrophilicity of the iodine.

Metal-Catalyzed Iodination: While less common for activated rings, transition metal catalysis can play a role in C-I bond formation, particularly in overcoming reactivity challenges or enabling novel transformations. utexas.eduacs.org For instance, understanding the interaction of iodine with metal centers has led to the development of new catalytic systems for various bond formations. utexas.edu

The introduction of the amino and nitrile functionalities is foundational to the synthesis.

Amination: The most common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group. A variety of reducing agents can be employed, from classic metal-acid systems (e.g., Sn/HCl, Fe/HCl) to catalytic hydrogenation (e.g., H₂, Pd/C). Modern methods using hypervalent iodine reagents for direct C-N bond formation are also being developed, offering alternative pathways. researchgate.netacs.org

Nitrile Introduction: If the synthesis starts from a precursor without a nitrile group, such as 4-iodo-2-methoxyaniline, the nitrile can be introduced via the Sandmeyer reaction. This involves diazotization of the amino group with nitrous acid followed by treatment with a copper(I) cyanide salt. Alternatively, modern palladium-catalyzed cyanation reactions using sources like Zn(CN)₂ can be highly effective for converting aryl halides or triflates to nitriles. The nitrile group itself can also act as a directing group in certain catalytic reactions, facilitating C-H activation at the alpha position under specific conditions. acs.org

Optimization of Reaction Parameters and Process Intensification

To move a synthesis from laboratory scale to industrial production, optimization of reaction parameters and process intensification are essential. pharmafeatures.com This involves systematically studying variables to maximize yield and purity while minimizing cost and reaction time. researchgate.net

For a key step like the iodination of 2-Methoxy-4-nitrobenzonitrile, a Design of Experiments (DoE) approach could be used to optimize parameters.

Table 1: Hypothetical Optimization of the Iodination of 2-Methoxy-4-nitrobenzonitrile

| Entry | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | I₂ / HNO₃ | AcOH | 80 | 12 | 65 |

| 2 | NIS | CH₃CN | 25 | 24 | 78 |

| 3 | NIS / TFA (cat.) | CH₃CN | 25 | 6 | 92 |

| 4 | NIS / TFA (cat.) | DCM | 25 | 6 | 85 |

Process intensification aims to develop safer, more efficient, and more sustainable manufacturing processes. cetjournal.it For the synthesis of this compound, this could involve:

Continuous Flow Chemistry: Highly exothermic and potentially hazardous reactions, such as nitration, can be performed much more safely in continuous flow reactors. pharmasalmanac.com These systems offer superior heat and mass transfer, precise control over reaction time, and smaller reaction volumes, which minimizes the risk of runaway reactions and can lead to higher yields and purities. pharmasalmanac.comntnu.no

Telescoped Reactions: Linking multiple synthetic steps without isolating intermediates can significantly reduce waste, solvent usage, and processing time. ntnu.no

Green Chemistry Principles and Sustainable Synthesis Routes for this compound

Applying the 12 Principles of Green Chemistry is crucial for developing environmentally responsible synthetic routes. researchgate.netgreenchemistry-toolkit.org

Waste Prevention: Optimizing reactions to achieve high yields and selectivity, as discussed above, directly contributes to waste prevention.

Atom Economy: The ideal synthesis incorporates all atoms from the reactants into the final product. The proposed route (nitration -> iodination -> reduction) is reasonably atom-economical, but alternative routes that avoid stoichiometric reagents could improve this.

Less Hazardous Chemical Synthesis: This involves avoiding toxic reagents and solvents. For example, replacing hazardous nitrating mixtures (HNO₃/H₂SO₄) with milder alternatives where possible.

Safer Solvents and Auxiliaries: Replacing chlorinated solvents like dichloromethane (B109758) (DCM) with greener alternatives (e.g., 2-MeTHF, acetonitrile) or even water is a key goal. For the nitro reduction step, using zinc metal in water with ammonium (B1175870) chloride is a known green alternative to many traditional methods. rsc.org

Design for Energy Efficiency: Using catalytic reactions that proceed at ambient temperature and pressure reduces energy consumption. ntnu.no

Use of Renewable Feedstocks: While challenging for this specific molecule, this principle encourages sourcing starting materials from renewable biomass rather than petrochemicals.

Reduce Derivatives: The proposed synthesis avoids the use of protecting groups, which reduces the number of steps and the amount of waste generated.

Catalysis: Using catalytic reagents (e.g., acids for iodination, palladium for hydrogenation) is superior to using stoichiometric reagents. utexas.edu

Design for Degradation: This principle concerns the end-of-life of the chemical product.

Real-time Analysis for Pollution Prevention: Implementing Process Analytical Technology (PAT) in a continuous flow setup allows for real-time monitoring and control, preventing deviations that could lead to byproducts and waste. pharmafeatures.com

Inherently Safer Chemistry for Accident Prevention: Using flow chemistry for nitration and choosing stable reagents like NIS over more hazardous alternatives minimizes the potential for accidents. pharmasalmanac.com

By integrating these principles, the synthesis of this compound can be made significantly more sustainable and efficient.

Mechanistic Investigations of Chemical Transformations Involving 4 Amino 5 Iodo 2 Methoxybenzonitrile

Elucidation of Reaction Mechanisms in Derivatization Processes

The derivatization of 4-amino-5-iodo-2-methoxybenzonitrile can occur at several reactive sites, primarily the amino group and the carbon-iodine bond. The elucidation of reaction mechanisms for these transformations is crucial for understanding and optimizing the synthesis of more complex molecules.

The amino group is susceptible to a variety of reactions, including acylation, alkylation, and diazotization. The mechanism of these reactions is heavily influenced by the electronic nature of the benzene (B151609) ring. The electron-donating amino and methoxy (B1213986) groups increase the nucleophilicity of the amino group and activate the ring towards electrophilic substitution, although the electron-withdrawing cyano and iodo groups counteract this effect to some extent.

Palladium-catalyzed cross-coupling reactions are a primary method for the derivatization of the iodo group. libretexts.orglibretexts.org Reactions such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination allow for the formation of new carbon-carbon and carbon-nitrogen bonds at this position. libretexts.orglibretexts.org The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The oxidative addition of the aryl iodide to a palladium(0) complex is often the rate-determining step. nih.gov The subsequent transmetalation with an organoboron, organotin, or other organometallic reagent, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. libretexts.org

Identification and Characterization of Reaction Intermediates and Transition States

The identification of transient species such as reaction intermediates and transition states is fundamental to a complete mechanistic understanding. niscpr.res.in While direct experimental observation of these species for this compound is not documented, their nature can be inferred from analogous systems.

In electrophilic aromatic substitution reactions, such as iodination of anilines, the formation of a sigma complex (also known as an arenium ion) is a key intermediate. uca.edu For derivatization at the amino group, such as in acylation reactions, a tetrahedral intermediate is formed upon nucleophilic attack of the amine on the acylating agent.

In palladium-catalyzed cross-coupling reactions, the key intermediates are palladium(II) species formed after the initial oxidative addition of the C-I bond to the Pd(0) catalyst. libretexts.orgnih.gov For example, in a Suzuki coupling, a transmetalation step would involve an intermediate where both the aryl group from this compound and the organic group from the boronic acid are coordinated to the palladium center before reductive elimination occurs to form the new C-C bond. libretexts.org The characterization of such intermediates often relies on a combination of spectroscopic techniques and computational modeling.

Kinetic and Thermodynamic Studies of this compound Reactivity

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and equilibria. For this compound, the interplay of its functional groups would be expected to significantly influence its reactivity profile.

The kinetics of reactions involving substituted anilines have been studied, revealing the impact of substituents on reaction rates. For instance, the iodination of anilines is typically first order with respect to both the aniline (B41778) and the iodinating agent. niscpr.res.intsijournals.com Electron-donating groups generally accelerate the rate of electrophilic aromatic substitution, while electron-withdrawing groups have the opposite effect. tsijournals.com In the case of this compound, the activating amino and methoxy groups would compete with the deactivating iodo and cyano groups, leading to a moderated reaction rate compared to simpler anilines.

Below are hypothetical data tables illustrating the expected kinetic and thermodynamic parameters for representative reactions of this compound, based on trends observed for similar compounds.

Table 1: Hypothetical Kinetic Data for the Acylation of this compound with Acetic Anhydride

| Parameter | Value |

| Rate Constant (k) at 298 K | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ |

| Activation Energy (Ea) | 55 kJ/mol |

| Pre-exponential Factor (A) | 2.8 x 10⁸ L mol⁻¹ s⁻¹ |

Table 2: Hypothetical Thermodynamic Data for the Suzuki Coupling of this compound with Phenylboronic Acid at 298 K

| Parameter | Value |

| Enthalpy of Reaction (ΔH) | -85 kJ/mol |

| Entropy of Reaction (ΔS) | 25 J/mol·K |

| Gibbs Free Energy (ΔG) | -92.45 kJ/mol |

Derivatization Strategies and Exploration of Analogue Synthesis Based on the 4 Amino 5 Iodo 2 Methoxybenzonitrile Scaffold

Functional Group Interconversions at the Amino, Iodo, Methoxy (B1213986), and Nitrile Positions

Functional group interconversion (FGI) is a cornerstone of organic synthesis, defined as the process of converting one functional group into another through reactions like substitution, addition, elimination, oxidation, or reduction. nih.govimperial.ac.uk The 4-Amino-5-iodo-2-methoxybenzonitrile scaffold offers four primary sites for such transformations, each with a characteristic set of potential reactions.

Amino Group (-NH₂): The primary aromatic amine is a versatile functional handle. It can undergo diazotization to form a diazonium salt, which is a key intermediate. This salt can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, including halides (-Cl, -Br), hydroxyl (-OH), or even the nitrile group itself. acs.org Furthermore, the amino group can be N-acylated to form amides or N-alkylated, which modifies its electronic properties and steric bulk.

Iodo Group (-I): The carbon-iodine bond is the most reactive site for cross-coupling reactions due to the high polarizability and good leaving group ability of iodine. fiveable.me This makes the iodo position ideal for introducing carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) are commonly employed to derivatize aryl iodides. nih.govfiveable.meacs.org These reactions are fundamental for building molecular complexity. nih.gov

Methoxy Group (-OCH₃): The methoxy group is an ether linkage that can be cleaved to unmask a phenolic hydroxyl group (-OH). This transformation is typically achieved under strong acidic conditions (e.g., HBr) or with Lewis acids like boron tribromide (BBr₃). nih.govtandfonline.comrsc.org The resulting phenol (B47542) provides a new site for O-alkylation, esterification, or other reactions characteristic of hydroxyl groups. The cleavage of aryl methyl ethers is a crucial reaction in the synthesis of natural products and pharmaceuticals. rsc.org

Nitrile Group (-CN): The nitrile function can be transformed into several other important groups. Acid- or base-catalyzed hydrolysis converts the nitrile first to a primary amide (-CONH₂) and then to a carboxylic acid (-COOH). rsc.orgpearson.comdoubtnut.com Conversely, the nitrile can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. fiveable.meorganic-synthesis.com

The following table summarizes potential interconversions for each functional group on the scaffold.

| Functional Group | Reaction Type | Common Reagents | Resulting Functional Group |

| Amino (-NH₂) | Diazotization/Substitution | NaNO₂, H⁺; then CuX (X=Cl, Br, CN) or H₂O | Halide (-Cl, -Br, -CN), Hydroxyl (-OH) |

| N-Acylation | Acyl Halides, Anhydrides | Amide (-NHCOR) | |

| Iodo (-I) | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl/Alkyl (-R) |

| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, base | Alkynyl (-C≡CR) | |

| Buchwald-Hartwig | R-NH₂, Pd catalyst, base | Secondary Amine (-NHR) | |

| Methoxy (-OCH₃) | Ether Cleavage | BBr₃, HBr | Phenol (-OH) |

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH), Amide (-CONH₂) |

| Reduction | LiAlH₄, H₂/Catalyst | Primary Amine (-CH₂NH₂) |

Design and Synthesis of Structurally Diverse Analogues and Congeners

The true synthetic utility of this compound lies in its role as a building block for creating libraries of structurally related molecules. By combining the functional group interconversions described above, chemists can systematically alter the scaffold to explore chemical space and develop compounds with tailored properties.

A primary strategy for generating diversity involves leveraging the reactivity of the iodo group. A multitude of commercially available boronic acids, alkynes, and alkenes can be coupled to the 5-position, introducing a vast array of substituents. This approach allows for the fine-tuning of steric and electronic properties in a specific region of the molecule.

Another powerful strategy involves using the inherent reactivity of the ortho-amino-nitrile moiety. This structural motif is a well-known precursor for the synthesis of fused heterocyclic systems. nih.govacs.org Through condensation reactions with appropriate reagents, the amino and nitrile groups can be cyclized to form rings such as pyrimidines, quinazolines, or pyridines. This approach dramatically increases the structural complexity and is a common tactic in medicinal chemistry to produce drug-like molecules.

Further diversification can be achieved by modifying the other functional groups in tandem with these core strategies. For instance, the methoxy group could be cleaved and the resulting phenol could be alkylated with various side chains. Similarly, the amino group could be acylated with different acid chlorides to introduce another point of diversity.

The table below illustrates hypothetical analogue structures that can be synthesized from the this compound scaffold using these derivatization strategies.

| Scaffold Position(s) Modified | Reaction Type(s) | Example Analogue Structure |

| Position 5 (-I) | Suzuki Coupling | 4-Amino-2-methoxy-5-phenylbenzonitrile |

| Position 5 (-I) | Sonogashira Coupling | 4-Amino-2-methoxy-5-(phenylethynyl)benzonitrile |

| Amino & Nitrile Groups | Cyclization/Condensation | Fused Pyrimidine (B1678525) Ring System |

| Methoxy & Iodo Groups | Ether Cleavage & Suzuki Coupling | 5-Phenyl-4-amino-2-hydroxybenzonitrile |

| Nitrile Group | Reduction | (4-Amino-5-iodo-2-methoxyphenyl)methanamine |

Systematic Investigation of Structure-Reactivity Relationships in this compound Derivatives

The reactivity of the this compound scaffold is governed by the complex interplay of the electronic and steric effects of its four substituents. Understanding these relationships is crucial for predicting chemical behavior and designing effective synthetic routes. nih.gov

Electronic Effects: The benzene (B151609) ring is substituted with two strong electron-donating groups (EDGs), the amino (-NH₂) and methoxy (-OCH₃) groups, and one strong electron-withdrawing group (EWG), the nitrile (-CN). The iodo group exerts a weak deactivating inductive effect but is ortho, para-directing due to resonance.

The powerful EDGs (-NH₂ and -OCH₃) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. However, the positions for substitution are already occupied. This high electron density is particularly influential in facilitating the oxidative addition step of palladium-catalyzed cross-coupling reactions at the iodo-substituted carbon. nih.gov

The strong EWG (-CN) significantly reduces the electron density of the ring, counteracting the effect of the EDGs. It also decreases the nucleophilicity and basicity of the aniline (B41778) nitrogen, potentially requiring more forcing conditions for reactions like N-acylation or N-alkylation. nih.govresearchgate.net

Steric Effects: The substituents are positioned in a way that creates significant steric hindrance around the ring.

The methoxy group at position 2 sterically shields the nitrile group at position 1 and one of the ortho positions. This hindrance can affect the rate and feasibility of reactions involving the nitrile, such as its hydrolysis or reduction.

The bulky iodo group at position 5 provides steric hindrance to the amino group at position 4. This can influence the accessibility of the nitrogen atom for reagents.

This table summarizes the influence of each functional group on the scaffold's reactivity.

| Functional Group | Electronic Effect (Inductive/Resonance) | Directing Effect | Potential Reactivity Impact |

| -CN | Strong -I, Strong -R (Withdrawing) | meta | Deactivates ring, reduces nucleophilicity of -NH₂ |

| -OCH₃ | Weak -I, Strong +R (Donating) | ortho, para | Activates ring, increases electron density for C-I bond reactions |

| -NH₂ | Weak -I, Strong +R (Donating) | ortho, para | Activates ring, can be used for building fused rings |

| -I | Strong -I, Weak +R (Withdrawing) | ortho, para | Excellent leaving group for cross-coupling reactions |

Advanced Spectroscopic and Crystallographic Elucidation Methodologies for 4 Amino 5 Iodo 2 Methoxybenzonitrile and Its Derivatives

High-Resolution X-ray Crystallography for Solid-State Molecular Architecture and Conformation

High-resolution X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional structure of 4-Amino-5-iodo-2-methoxybenzonitrile in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation and the intermolecular interactions that govern its crystal packing.

In the crystalline state, the arrangement of molecules is influenced by various non-covalent interactions, such as hydrogen bonding and halogen bonding. For instance, in related aminobenzonitriles, hydrogen bonds between the amino group of one molecule and the cyano group of an adjacent molecule are significant structural elements. goettingen-research-online.de The presence of the iodine atom in this compound introduces the possibility of halogen bonding, where the iodine atom acts as a halogen bond donor, further influencing the supramolecular assembly. The study of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and its precursor highlights the importance of various intermolecular contacts, including H···H, H···C, N···H, and Br···H, in dictating the crystal packing. mdpi.com

Table 1: Crystallographic Data for a Representative Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 9.876(2) |

| β (°) | 105.45(1) |

| Volume (ų) | 984.5(4) |

| Z | 4 |

Note: This is a representative table. Actual crystallographic data for this compound would require experimental determination.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and conformation of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment of each nucleus and the connectivity between atoms.

In the ¹H NMR spectrum, the chemical shifts of the aromatic protons provide information about the electronic effects of the amino, iodo, and methoxy (B1213986) substituents. The amino protons typically appear as a broad singlet, while the methoxy protons give a sharp singlet. The aromatic protons will exhibit a specific splitting pattern depending on their coupling with neighboring protons. In the case of this compound, the two aromatic protons would likely appear as distinct signals due to their different chemical environments.

The ¹³C NMR spectrum reveals the chemical shift of each carbon atom in the molecule. The carbon attached to the iodine atom will be significantly influenced by the heavy atom effect. The chemical shifts of the cyano carbon and the carbons of the aromatic ring provide further confirmation of the molecular structure. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the spatial proximity of protons, providing insights into the preferred conformation of the molecule in solution, particularly the orientation of the methoxy group relative to the amino group. The characterization of 4- and 5-iodo-2-aminoindan demonstrates the use of HSQC and HMBC to confirm structural assignments. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H3 | ~6.5 - 7.0 | - |

| H6 | ~7.5 - 8.0 | - |

| NH₂ | ~4.0 - 5.0 (broad) | - |

| OCH₃ | ~3.8 - 4.0 | ~55 - 60 |

| C1 | - | ~110 - 115 |

| C2 | - | ~155 - 160 |

| C3 | - | ~115 - 120 |

| C4 | - | ~145 - 150 |

| C5 | - | ~80 - 85 |

| C6 | - | ~135 - 140 |

| CN | - | ~118 - 122 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the molecular formula of this compound. longdom.org HRMS provides a highly accurate mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental composition. longdom.org This is particularly important for distinguishing between isomers and compounds with similar nominal masses.

In addition to molecular formula determination, tandem mass spectrometry (MS/MS) experiments can be used to elucidate the fragmentation pathways of the molecule. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, it is possible to gain insights into the structural connectivity of the molecule. The fragmentation of this compound would likely involve the loss of small neutral molecules such as HCN, CO, and CH₃, as well as the cleavage of the C-I bond. The relative intensities of the fragment ions in the mass spectrum of iodo-2-aminoindan derivatives have been shown to be useful in distinguishing between isomers. researchgate.net The proposed fragmentation pathways for related compounds can serve as a guide for interpreting the mass spectrum of this compound. researchgate.net

Table 3: Expected High-Resolution Mass Spectrometry Data for this compound (C₈H₇IN₂O)

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 274.9625 | Requires experimental data |

| [M-CH₃]⁺ | 259.9468 | Requires experimental data |

| [M-I]⁺ | 147.0553 | Requires experimental data |

Note: The observed m/z values would be obtained from experimental analysis.

Vibrational Spectroscopy (FT-IR, Raman) for Probing Molecular Vibrations and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the molecular vibrations and intermolecular interactions of this compound. youtube.comyoutube.com These techniques are complementary and provide a detailed fingerprint of the molecule. youtube.com

The FT-IR spectrum is characterized by absorption bands corresponding to the stretching and bending vibrations of specific functional groups. Key vibrational modes for this compound include the N-H stretching vibrations of the amino group (typically in the range of 3300-3500 cm⁻¹), the C≡N stretching vibration of the nitrile group (around 2220-2260 cm⁻¹), the C-O stretching of the methoxy group, and the C-I stretching vibration. The positions and shapes of these bands can be influenced by hydrogen bonding and other intermolecular interactions. For example, a red shift in the N-H stretching frequency can indicate the involvement of the amino group in hydrogen bonding. nih.gov

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The aromatic ring vibrations are often strong in the Raman spectrum. The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule. nih.gov The analysis of out-of-plane C-H bending vibrations in the IR spectrum can be particularly useful for determining the substitution pattern of the benzene (B151609) ring. youtube.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Nitrile (C≡N) | Stretch | 2220 - 2260 |

| Methoxy (C-O) | Stretch | 1200 - 1300 (asymmetric), 1000-1100 (symmetric) |

| Aromatic (C=C) | Stretch | 1400 - 1600 |

| C-I | Stretch | 500 - 600 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Characterization

While this compound itself is achiral, its derivatives can be chiral, necessitating the use of chiroptical spectroscopy for their stereochemical characterization. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for determining the absolute configuration of chiral molecules. nih.govwikipedia.org

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum is highly sensitive to the three-dimensional arrangement of chromophores in the molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra, it is possible to assign the absolute configuration of a chiral derivative.

VCD spectroscopy is the infrared analogue of ECD and measures the differential absorption of left and right circularly polarized light in the infrared region. wikipedia.org VCD is particularly sensitive to the stereochemistry of molecules in solution and can provide detailed conformational information. ru.nlchemrxiv.org The interpretation of VCD spectra is often aided by quantum chemical calculations. wikipedia.org For chiral derivatives of this compound, VCD could be used to probe the stereochemistry at a chiral center introduced into a substituent, or if the molecule were to adopt a chiral conformation due to steric hindrance. The combination of ECD and VCD can provide a powerful and reliable method for the stereochemical elucidation of chiral derivatives. ru.nl

Theoretical and Computational Chemistry Studies on 4 Amino 5 Iodo 2 Methoxybenzonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 4-Amino-5-iodo-2-methoxybenzonitrile. These calculations can determine the optimized molecular geometry, bond lengths, and bond angles.

For a molecule with a similar backbone, 4-amino-2-mercaptobenzimidazole, DFT calculations have been used to study its tautomeric forms and coordination centers. researchcommons.org Such studies on this compound would elucidate the influence of the iodo, methoxy (B1213986), amino, and nitrile substituents on the electronic distribution within the benzene (B151609) ring. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and the kinetic stability of the molecule. researchgate.net A smaller energy gap generally suggests higher reactivity.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability. |

Molecular Electrostatic Potential (MEP) Analysis and Fukui Function Calculations

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely show negative potential (red and yellow regions) around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, indicating these as sites for electrophilic attack. The amino group would also influence the electrostatic potential.

Fukui function calculations are used to predict the local reactivity of different atomic sites within a molecule. These calculations help in identifying which atoms are more susceptible to nucleophilic, electrophilic, or radical attack. For instance, in other heterocyclic compounds, MEP and other topological analyses have been used to identify reactive sites. nih.gov

Conformational Analysis and Energy Landscape Mapping via Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can be employed to explore the conformational flexibility of this compound. By simulating the motion of atoms over time, MD can map the potential energy landscape, identifying stable conformers and the energy barriers between them. The rotation around the C-O bond of the methoxy group and the C-N bond of the amino group would be of particular interest. Understanding the preferred conformations is crucial as it can influence the molecule's interaction with biological targets. While no specific MD studies on this compound are available, similar approaches have been used to assess the stability of ligand-protein complexes for other molecules. nih.gov

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical methods can predict various spectroscopic parameters from first principles. For example, theoretical calculations can simulate the infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

Vibrational Spectroscopy: Calculated IR and Raman frequencies can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. For instance, the characteristic stretching frequency of the nitrile (C≡N) group would be a key feature.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations are commonly used to predict the 1H and 13C NMR chemical shifts. researchgate.net These theoretical spectra can aid in the interpretation of experimental NMR data for structural elucidation.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Key Feature | Predicted Wavenumber/Chemical Shift |

|---|---|---|

| IR | C≡N stretch | ~2230 cm⁻¹ |

| ¹H NMR | -OCH₃ protons | ~3.9 ppm |

In Silico Design and Virtual Screening of Novel this compound Derivatives

The core structure of this compound can serve as a scaffold for the in silico design of new derivatives with potentially enhanced biological activities. Virtual screening techniques, such as pharmacophore modeling and molecular docking, are powerful tools in this process. nih.govresearchgate.netmdpi.com

A pharmacophore model could be developed based on the key chemical features of this compound. This model could then be used to screen large compound libraries to identify molecules with similar features. Subsequently, molecular docking could be used to predict the binding affinity and orientation of these derivatives within the active site of a specific biological target. Such computational approaches are instrumental in modern drug discovery for identifying promising lead compounds. mdpi.com

Synthetic Applications of 4 Amino 5 Iodo 2 Methoxybenzonitrile As a Building Block in Organic Synthesis

Role in the Construction of Diverse Heterocyclic Ring Systems

The inherent functionality of 4-amino-5-iodo-2-methoxybenzonitrile provides a powerful platform for the synthesis of a variety of heterocyclic ring systems. The ortho-relationship of the amino and iodo groups, in conjunction with the activating nature of the methoxy (B1213986) group and the versatile reactivity of the nitrile moiety, allows for a range of intramolecular cyclization strategies.

While direct literature examples detailing the use of this compound for the synthesis of specific heterocycles are not extensively documented, its structure suggests significant potential for such transformations. Based on established synthetic methodologies for related ortho-functionalized anilines, several plausible cyclization pathways can be envisioned. For instance, the amino group can act as a nucleophile, attacking an electrophilic center introduced at the 5-position following modification of the iodo group.

One potential application is in the synthesis of fused nitrogen-containing heterocycles. For example, following a Sonogashira coupling at the 5-position to introduce an alkyne, the resulting ortho-alkynyl aniline (B41778) could undergo an intramolecular cyclization to form indole (B1671886) derivatives. The nitrile group could then be further elaborated to introduce additional functionality.

Furthermore, reactions involving the nitrile group itself can lead to the formation of heterocyclic rings. For instance, treatment with a di-nucleophile could lead to the formation of fused pyrimidine (B1678525) or imidazole (B134444) rings. The presence of the ortho-amino group can facilitate these cyclizations through intramolecular catalysis or by participating directly in the ring-forming reaction. The development of synthetic methods for aza-heterocycles from ortho-substituted nitroarenes and anilines provides a strong precedent for the potential of this compound in this area. chim.it

The following table outlines potential heterocyclic systems that could be synthesized from this compound based on its functional groups and known cyclization reactions of analogous compounds.

Table 1: Potential Heterocyclic Systems from this compound

| Starting Material Derivative | Reaction Type | Potential Heterocyclic Product |

|---|---|---|

| Product of Sonogashira coupling (alkyne at C5) | Intramolecular cyclization | Substituted Indoles |

| Reaction with a 1,3-dicarbonyl compound | Condensation/Cyclization | Substituted Quinolines |

| Reaction with formamide (B127407) or orthoformate | Condensation/Cyclization | Substituted Quinazolines |

| Reaction with a dithiocarbamate (B8719985) precursor | Cyclization | Fused Thiazoles |

These examples highlight the untapped potential of this compound as a precursor to a wide array of heterocyclic structures, which are core motifs in many pharmaceuticals and functional materials.

Utilization in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

The carbon-iodine bond in this compound is particularly amenable to palladium-catalyzed cross-coupling reactions, making it an excellent substrate for the construction of carbon-carbon and carbon-heteroatom bonds. The Sonogashira and Suzuki-Miyaura reactions are two of the most powerful and widely used transformations in this context. chim.itnih.govmdpi.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nih.govmdpi.com The aryl iodide functionality of this compound makes it an ideal coupling partner in Sonogashira reactions. This allows for the direct introduction of an alkyne moiety at the 5-position of the benzene (B151609) ring, leading to the formation of 4-amino-5-alkynyl-2-methoxybenzonitriles. These products are valuable intermediates for the synthesis of more complex molecules, including heterocyclic systems and conjugated materials. The reaction is typically carried out under mild conditions, tolerating a wide range of functional groups. nih.govmdpi.com

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction utilizes an organoboron reagent (such as a boronic acid or ester) and an organic halide in the presence of a palladium catalyst and a base. chim.it this compound can be efficiently coupled with various aryl, heteroaryl, or vinyl boronic acids to generate biaryl or vinyl-substituted benzonitrile (B105546) derivatives. This method provides a powerful tool for extending the molecular framework and accessing a wide range of substituted aromatic compounds.

The table below summarizes typical reaction conditions for Sonogashira and Suzuki-Miyaura couplings of aryl iodides, which are applicable to this compound.

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Catalyst System | Base | Solvent | Temperature |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, piperidine, or other amines | THF, DMF, or toluene | Room temperature to 80 °C |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene/H₂O, Dioxane/H₂O, or DMF | 80 °C to 110 °C |

The ability to participate in these powerful C-C bond-forming reactions underscores the importance of this compound as a key building block in synthetic organic chemistry.

Strategic Intermediate in Complex Molecule Total Synthesis

The densely functionalized nature of this compound makes it a potentially valuable intermediate in the total synthesis of complex natural products and other intricate molecular targets. While specific examples of its direct use in a completed total synthesis are not prevalent in the literature, its structural motifs are present in several classes of bioactive molecules.

For instance, the 4-amino-2-methoxybenzoyl unit is a substructure found in certain marine natural products. The total synthesis of pyrrole-containing marine natural products often involves the construction of highly substituted aromatic rings. chim.it The functional groups on this compound could be strategically manipulated to construct such complex targets. The iodo group can be transformed into a variety of other functionalities through cross-coupling reactions or other substitutions, while the amino and nitrile groups can be modified or incorporated into larger ring systems.

The total synthesis of complex marine natural products often relies on the efficient assembly of key building blocks. nih.govnih.govresearchgate.net The commercial availability and versatile reactivity of this compound position it as an attractive starting material for the synthesis of fragments required for the convergent synthesis of such molecules. For example, the synthesis of molecules containing a substituted indole or quinoline (B57606) core could potentially start from this building block.

Contribution to the Synthesis of Advanced Organic Materials

The unique electronic properties arising from the combination of electron-donating (amino, methoxy) and electron-withdrawing (cyano) groups on the aromatic ring suggest that this compound could be a valuable precursor for the synthesis of advanced organic materials. While direct applications are yet to be extensively explored, the chemistry of related substituted aminobenzonitriles points towards several potential areas of use.

One promising area is in the development of organic dyes and pigments. The chromophoric system can be extended through reactions at the iodo and amino positions, allowing for the tuning of the absorption and emission properties of the resulting molecules. The introduction of conjugated systems via Sonogashira or Suzuki-Miyaura coupling would be a key strategy in this regard.

Furthermore, the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs), often relies on molecules with specific electronic and photophysical properties. Substituted aminobenzonitriles have been investigated as components of such materials. The functional groups on this compound provide handles for polymerization or for the attachment of other functional units to create materials with desired charge transport and luminescent properties. The potential for this building block in the field of functional organic materials remains an exciting area for future research.

Emerging Research Directions and Future Perspectives on 4 Amino 5 Iodo 2 Methoxybenzonitrile Research

Integration with Flow Chemistry and Automated Synthetic Platforms

The paradigm of chemical synthesis is shifting towards more automated and continuous processes, with flow chemistry at the forefront of this evolution. nih.govacs.org These systems offer precise control over reaction parameters, enhanced safety for handling hazardous reagents, and the potential for high-throughput screening and optimization. nih.govnih.gov While specific studies detailing the synthesis of 4-Amino-5-iodo-2-methoxybenzonitrile in a continuous flow reactor are not yet prevalent in the literature, the synthesis of structurally related halogenated anilines and benzonitriles has been successfully demonstrated in such systems. nih.govgoogle.comresearchgate.net

The synthesis of this compound typically involves multiple steps, including iodination and functional group manipulation, which could be streamlined and optimized using automated platforms. nih.gov For instance, the iodination of aromatic compounds, a key step in the synthesis of this molecule, can be performed under carefully controlled conditions in a flow reactor to improve regioselectivity and minimize the formation of byproducts. nih.gov Furthermore, subsequent reactions, such as the introduction of the amino group, could be performed in-line, reducing manual handling and purification steps.

The integration of this compound into automated synthesis platforms would not only enhance the efficiency and reproducibility of its own synthesis but also accelerate the discovery of new derivatives. organic-chemistry.org By systematically varying reaction conditions and coupling partners in an automated fashion, vast libraries of compounds based on this scaffold could be rapidly generated and screened for various applications.

Interactive Data Table: Comparison of Batch vs. Potential Flow Synthesis of this compound

Exploration of Novel Catalytic Systems for Transformations of the Scaffold

The reactivity of this compound is dominated by its carbon-iodine (C-I) and nitrogen-hydrogen (N-H) bonds, making it an ideal substrate for a variety of catalytic cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. nih.govyoutube.comrsc.orgnih.gov The presence of the iodo group makes this compound particularly reactive in these transformations. mdpi.com

Recent advancements in catalyst design, including the development of more active and stable palladium precatalysts and ligands, have expanded the scope of these reactions to include more challenging substrates. nih.govrsc.org For this compound, this opens up possibilities for the synthesis of a diverse range of derivatives. For example, the amino group can be arylated using the Buchwald-Hartwig reaction to introduce new aromatic rings, while the iodo group can be used as a handle for Suzuki-Miyaura coupling to create biaryl structures. nih.govbeilstein-journals.org

Furthermore, the exploration of novel catalytic systems beyond palladium, such as those based on copper or iron, could offer alternative and more sustainable routes for the transformation of this scaffold. beilstein-journals.org These earth-abundant metals are gaining increasing attention as catalysts for cross-coupling reactions and could provide complementary reactivity to palladium-based systems. The development of mechanochemical methods for these cross-coupling reactions also presents a green and efficient alternative to traditional solution-phase synthesis. beilstein-journals.org

Interactive Data Table: Potential Catalytic Transformations of this compound

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.